(4-((3-(Trifluoromethyl)benzyl)oxy)phenyl)boronic acid
Overview
Description
(4-((3-(Trifluoromethyl)benzyl)oxy)phenyl)boronic acid is a boronic acid derivative that features a trifluoromethyl group attached to a benzyl ether moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-(Trifluoromethyl)benzyl)oxy)phenyl)boronic acid typically involves the reaction of 4-hydroxyphenylboronic acid with 3-(trifluoromethyl)benzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(4-((3-(Trifluoromethyl)benzyl)oxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in an organic solvent like toluene or DMF.
Major Products
Oxidation: Formation of 4-((3-(trifluoromethyl)benzyl)oxy)phenol.
Reduction: Formation of 4-((3-(trifluoromethyl)benzyl)oxy)phenylmethanol.
Substitution: Formation of various biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
(4-((3-(Trifluoromethyl)benzyl)oxy)phenyl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of protease inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties
Mechanism of Action
The mechanism of action of (4-((3-(Trifluoromethyl)benzyl)oxy)phenyl)boronic acid primarily involves its interaction with biological targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
(4-(Benzyloxy)phenyl)boronic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
(4-(Methoxy)phenyl)boronic acid: Contains a methoxy group instead of a benzyloxy group, affecting its reactivity and applications.
(4-(Trifluoromethyl)phenyl)boronic acid: Similar trifluoromethyl group but lacks the benzyloxy moiety, leading to different uses in synthesis.
Uniqueness
(4-((3-(Trifluoromethyl)benzyl)oxy)phenyl)boronic acid is unique due to the presence of both the trifluoromethyl and benzyloxy groups. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity in cross-coupling reactions, making it a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
[4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BF3O3/c16-14(17,18)11-3-1-2-10(8-11)9-21-13-6-4-12(5-7-13)15(19)20/h1-8,19-20H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWJQMAEUAMSFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(F)(F)F)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BF3O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301186125 | |
Record name | B-[4-[[3-(Trifluoromethyl)phenyl]methoxy]phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301186125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.05 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311164-08-5 | |
Record name | B-[4-[[3-(Trifluoromethyl)phenyl]methoxy]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311164-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[4-[[3-(Trifluoromethyl)phenyl]methoxy]phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301186125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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